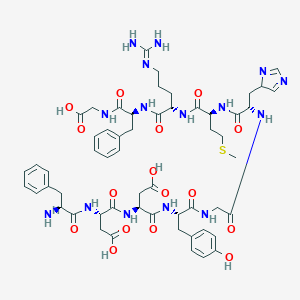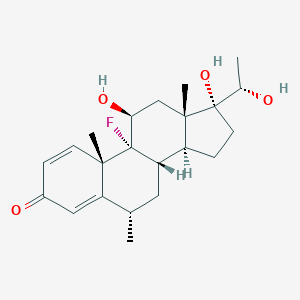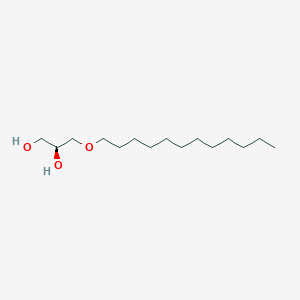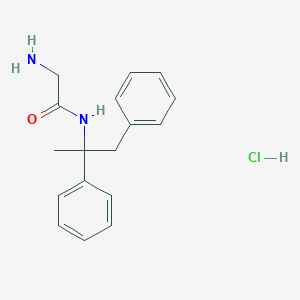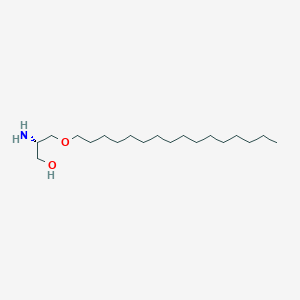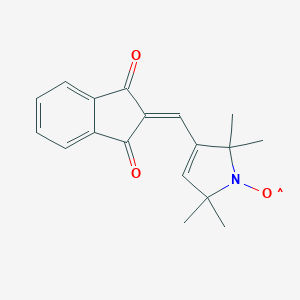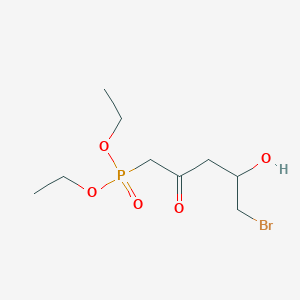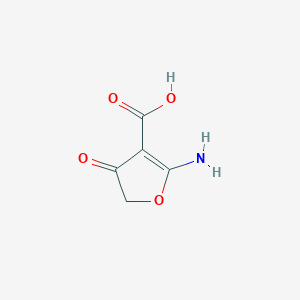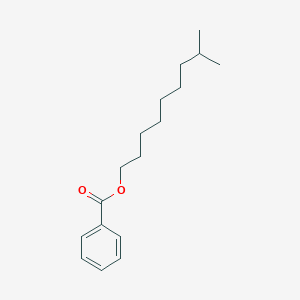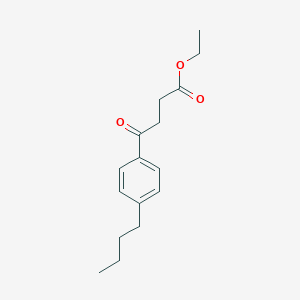
Ethyl 4-(4-butylphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate involves Knoevenagel condensation reactions. These compounds are synthesized from benzaldehyde derivatives and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions. These methods provide a basis for synthesizing ethyl 4-(4-butylphenyl)-4-oxobutanoate through similar condensation reactions (Kumar et al., 2016) (Kariyappa et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 4-(4-butylphenyl)-4-oxobutanoate has been determined using X-ray diffraction studies. These compounds crystallize in various crystal systems, and their structures adopt specific conformations about the C=C bond. This information is crucial for understanding the molecular structure of ethyl 4-(4-butylphenyl)-4-oxobutanoate, which can be inferred to have similar structural characteristics (Kumar et al., 2016).
Chemical Reactions and Properties
Ethyl 4-(4-butylphenyl)-4-oxobutanoate may undergo various chemical reactions, including condensation and cyclocondensation, depending on the functional groups present in the molecule. For example, related compounds participate in Knoevenagel condensation and 3+2 annulation methods for the synthesis of pyrazole derivatives. These reactions highlight the compound's reactivity and potential for creating diverse derivatives (Naveen et al., 2021).
Wissenschaftliche Forschungsanwendungen
Enzymatic Reduction and Biocatalysis
- Enzymatic Production and Asymmetric Reduction : Research has explored the enzymatic production and asymmetric reduction of related compounds like ethyl 4-chloro-3-oxobutanoate. For instance, studies have demonstrated the use of microbial aldehyde reductase for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate in organic solvent-water diphasic systems, highlighting the potential for biocatalytic applications (Shimizu et al., 1990); (Xu et al., 2006); (Kataoka et al., 1997).
Chemical Synthesis and Catalysis
- Multi-component Reactions in Aqueous Medium : The utility of ethyl 4-chloro-3-oxobutanoate in multi-component reactions has been demonstrated, such as its use in the synthesis of 4H-isoxazol-5-ones catalyzed by boric acid in water, emphasizing its role in facilitating efficient chemical syntheses (Kiyani & Ghorbani, 2015).
Biological and Medicinal Chemistry
- Antioxidant Properties of Derivatives : Investigations into the antioxidant properties of derivatives such as ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate have been conducted, which opens avenues for exploring these compounds in medical and biological contexts (Stanchev et al., 2009).
Advanced Material and Chemical Engineering
- Improved Synthesis Techniques : Studies have focused on improving synthesis techniques for related compounds, such as diethyl 4-oxo-4H-pyran-2,5- dicarboxylate, which could have implications for the synthesis and application of ethyl 4-(4-butylphenyl)-4-oxobutanoate (Obydennov et al., 2013).
Agricultural and Plant Sciences
- Growth-Regulating Activity in Plants : The growth-regulating activity of derivatives on plants, such as observed with various 4-hydroxycoumarin derivatives, can provide insights into the potential agricultural applications of ethyl 4-(4-butylphenyl)-4-oxobutanoate (Stanchev et al., 2010).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on a compound like this could involve exploring its potential uses in various fields, such as medicine or materials science. This could involve studying its biological activity, its potential as a building block for more complex molecules, or its properties when incorporated into materials .
Eigenschaften
IUPAC Name |
ethyl 4-(4-butylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-3-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVLDWIWTFZMEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616951 |
Source


|
| Record name | Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |
CAS RN |
115199-55-8 |
Source


|
| Record name | Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


